molecular formula C10H5BrF3N B13912931 3-Bromo-4-(trifluoromethyl)isoquinoline

3-Bromo-4-(trifluoromethyl)isoquinoline

Cat. No.: B13912931
M. Wt: 276.05 g/mol
InChI Key: RALKUKNQUWLENV-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their nitrogen-containing heteroaromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethyl)isoquinoline using bromine in nitrobenzene as a solvent . Another method includes the use of Suzuki–Miyaura coupling, where a boron reagent is coupled with a brominated isoquinoline derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

3-bromo-4-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-9-8(10(12,13)14)7-4-2-1-3-6(7)5-15-9/h1-5H

InChI Key

RALKUKNQUWLENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)Br

Origin of Product

United States

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